Acetic acid, hydroxysulfino-, disodium salt

CAS No.: 223106-41-0

Cat. No.: VC16216043

Molecular Formula: C2H2Na2O5S

Molecular Weight: 184.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 223106-41-0 |

|---|---|

| Molecular Formula | C2H2Na2O5S |

| Molecular Weight | 184.08 g/mol |

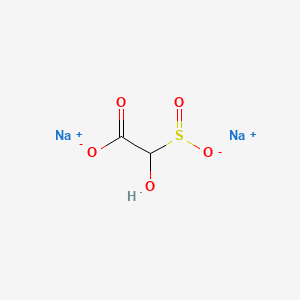

| IUPAC Name | disodium;2-hydroxy-2-sulfinatoacetate |

| Standard InChI | InChI=1S/C2H4O5S.2Na/c3-1(4)2(5)8(6)7;;/h2,5H,(H,3,4)(H,6,7);;/q;2*+1/p-2 |

| Standard InChI Key | KLSBASGQHCAVHQ-UHFFFAOYSA-L |

| Canonical SMILES | C(C(=O)[O-])(O)S(=O)[O-].[Na+].[Na+] |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named disodium 2-hydroxy-2-sulfonatoacetate, though inconsistencies in nomenclature exist across sources. For instance, ChemSpider lists it as disodium hydroxy(sulfinato)acetate (CHNaOS) , while Chemsrc uses disodium,2-hydroxy-2-sulfonatoacetate (CHNaOS) . This discrepancy arises from differing interpretations of the sulfur oxidation state:

-

Sulfinato () implies a sulfur oxidation state of +4.

-

Sulfonato () corresponds to a sulfur oxidation state of +6 .

The PubChemLite entry (CID 23348022) describes a related structure, 2-hydroxy-2-sulfoacetic acid (CHOS), which lacks sodium counterions but confirms the presence of a sulfonic acid group . These variations highlight the need for precise characterization in future studies.

Molecular and Structural Data

Key molecular properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 200.078 g/mol | |

| Exact Mass | 199.937 g/mol | |

| SMILES | C(C(=O)O)(O)S(=O)(=O)O.[Na+].[Na+] | |

| Polar Surface Area | 125.94 Ų |

The compound’s structure features a central carbon atom bonded to a hydroxyl group (), a sulfonate/sulfinate group, and a carboxylate () moiety, stabilized by two sodium ions .

Synthesis and Manufacturing

Challenges in Synthesis

-

Oxidation State Control: Precise management of sulfur’s oxidation state is critical. Sulfinic acid derivatives are prone to oxidation to sulfonic acids, complicating isolation .

-

Purification: The compound’s high polarity and ionic character necessitate advanced separation techniques, such as ion-exchange chromatography or recrystallization from polar solvents.

Physicochemical Properties

Thermal Stability

-

The sulfinate/sulfonate moiety enhances thermal resilience compared to non-ionic analogs.

-

Decomposition likely occurs above 200°C, releasing sulfur oxides () and sodium carbonate residues.

Solubility and Reactivity

-

Solubility: High solubility in water due to ionic nature; poorly soluble in organic solvents like ethanol or ether.

-

Reactivity:

-

Acts as a bifunctional nucleophile (via sulfinate and carboxylate groups).

-

Susceptible to oxidation, especially in acidic or humid environments.

-

Discrepancies and Research Gaps

Oxidation State Ambiguities

The conflicting nomenclature (sulfinato vs. sulfonato) underscores the need for advanced spectroscopic characterization (e.g., X-ray crystallography, NMR) to resolve the sulfur oxidation state definitively.

Synthesis Optimization

Developing a reliable, scalable synthesis route remains a priority. Lessons from CN116102454A —such as optimizing reaction time and temperature—could be adapted for this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume